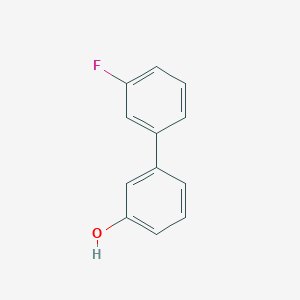

3-(3-Fluorophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUGPINHJHSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620056 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-64-4 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Fluorophenyl)phenol preparation experimental details

An In-depth Technical Guide to the Preparation of 3-(3-Fluorophenyl)phenol

Introduction

This compound is a biaryl compound featuring two interconnected benzene rings, one of which is substituted with a fluorine atom and the other with a hydroxyl group. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic preparation of this compound, focusing on robust and widely adopted laboratory methodologies. It is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices.

Synthetic Strategies: A Mechanistic Perspective

The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the two aromatic rings. While several methods exist for forging such bonds, palladium-catalyzed cross-coupling reactions have become the gold standard due to their efficiency, reliability, and broad functional group tolerance.

Primary Recommendation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for this transformation. It involves the coupling of an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[1] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups (including the acidic proton of a phenol), and the commercial availability of a vast library of starting materials.[2][3][4]

For the synthesis of this compound, the key disconnection is between the two phenyl rings. This leads to a straightforward and highly effective strategy: coupling 3-fluorophenylboronic acid with 3-bromophenol.

Alternative Method: The Ullmann Condensation

Historically, the Ullmann reaction, which uses copper catalysis to couple aryl halides, was a primary method for forming biaryl linkages.[5] While effective, classic Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper. Modern variations have been developed using ligands that facilitate the reaction under milder conditions, making it a viable, though often less preferred, alternative to the Suzuki-Miyaura coupling for specific applications.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This section provides a detailed, field-proven protocol for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Reaction Scheme

Caption: Synthesis of this compound via Suzuki-Miyaura coupling of 3-bromophenol and 3-fluorophenylboronic acid.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Bromophenol | 591-20-8 | 173.01 | 10.0 | 1.73 g |

| 3-Fluorophenylboronic Acid | 13941-96-7 | 139.92 | 12.0 (1.2 eq) | 1.68 g |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 (3 mol%) | 347 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 25.0 (2.5 eq) | 3.46 g |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | 40 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.73 g, 10.0 mmol), 3-fluorophenylboronic acid (1.68 g, 12.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Causality Check: An excess of the boronic acid (1.2 eq) is used to ensure complete consumption of the more valuable aryl bromide. Potassium carbonate is a crucial base required to facilitate the transmetalation step of the catalytic cycle by forming a more nucleophilic boronate species.[1] The palladium catalyst is the heart of the reaction, enabling the C-C bond formation.

-

-

Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

-

Causality Check: A biphasic solvent system like dioxane/water is highly effective. Dioxane solubilizes the organic starting materials and intermediates, while water dissolves the inorganic base, allowing all components to interact at the interface.

-

-

Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Maintain the inert atmosphere throughout the reaction.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 3-bromophenol spot is consumed (typically 12-16 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the product.

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle is a well-established three-step process involving the palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromophenol, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronate species (formed by the reaction of 3-fluorophenylboronic acid with the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 80254-64-4 | [6] |

| Molecular Formula | C₁₂H₉FO | [6] |

| Molecular Weight | 188.20 g/mol | [6] |

| Appearance | White to off-white solid | - |

Expected Spectroscopic Data

While a published, fully assigned spectrum for this specific molecule was not found in the initial search, the expected data can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ ~9.5-10.0 (s, 1H, -OH), δ ~6.8-7.5 (m, 8H, Ar-H). The aromatic region will show complex multiplets due to coupling between protons and with the fluorine atom. |

| ¹³C NMR | δ ~155-165 (Ar-C-O, Ar-C-F), δ ~105-145 (other Ar-C). Expect approximately 10-12 distinct aromatic carbon signals, with C-F coupling visible for carbons on the fluorophenyl ring. |

| ¹⁹F NMR | A single resonance is expected in the typical aryl fluoride region, likely between -110 and -115 ppm (relative to CFCl₃). |

| Mass Spec (EI) | M⁺ at m/z = 188.20. Key fragments would arise from loss of CO, CHO, and potentially HF. |

Safety and Handling

Researcher's Responsibility: Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for every chemical used.

-

Phenols: Phenolic compounds are toxic and corrosive.[7] They can be rapidly absorbed through the skin, causing severe chemical burns that may be initially painless due to local anesthetic effects.[7]

-

Palladium Catalysts: Palladium compounds, especially fine powders, can be irritants and may be harmful if inhaled or ingested.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-resistant lab coat and closed-toe shoes.

All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors and dust. An emergency eyewash and safety shower must be readily accessible.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, reliable, and versatile method for the synthesis of this compound. By coupling readily available starting materials like 3-bromophenol and 3-fluorophenylboronic acid under palladium catalysis, this valuable biaryl scaffold can be constructed in good yield. The protocol described herein, grounded in established chemical principles, offers a robust starting point for researchers requiring this compound for further investigation in drug discovery and materials science.

References

-

PubChem. (n.d.). 3-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

-

Littke, A. F., & Fu, G. C. (n.d.). Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. 3-(Trifluoromethoxy)phenol(827-99-6) 13C NMR spectrum [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 3-(3-Fluorophenyl)phenol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-(3-Fluorophenyl)phenol, a molecule of interest in various research and development sectors. We delve into the foundational chemical properties of the analyte, detailed sample preparation, and systematic liquid chromatography-mass spectrometry (LC-MS) method development. Key considerations, including the rationale for selecting ionization sources and polarity, are discussed. Furthermore, this document outlines the principles of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural elucidation, complete with a predicted fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally similar compounds.

Introduction

Mass spectrometry is an indispensable analytical tool in modern chemistry, offering unparalleled sensitivity and selectivity for the characterization of small molecules.[1] This guide focuses on the application of mass spectrometry to the analysis of this compound.

Chemical Properties of this compound

This compound is an aromatic compound containing a hydroxyl group and a fluorine atom, which dictate its chemical behavior.[2] The phenolic hydroxyl group makes the molecule weakly acidic and capable of hydrogen bonding, influencing its solubility and chromatographic retention.[3][4] The presence of the stable aromatic rings suggests that the molecular ion peak in a mass spectrum will be strong and readily observable.[5]

-

Molecular Formula: C₁₂H₉FO

-

Molecular Weight (Monoisotopic): 188.0637 g/mol

-

Structure:

(Image generated for illustrative purposes)

| Property | Value/Description | Source |

| Appearance | Likely a white or off-white crystalline solid, typical for phenols.[3] | [3] |

| Boiling Point | Higher than non-hydroxylated analogues due to hydrogen bonding.[2] | [2] |

| Solubility | Moderately soluble in water and soluble in organic solvents like methanol and acetonitrile.[3] | [3] |

| Acidity | Weakly acidic due to the phenolic hydroxyl group.[4] | [4] |

Importance in Research and Drug Development

While specific applications of this compound are not broadly documented in the initial search, its biphenyl structure is a common scaffold in medicinal chemistry. Fluorine substitution is a widely used strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. Therefore, robust analytical methods are crucial for its identification and quantification in complex matrices during discovery and development phases.

The Role of Mass Spectrometry in its Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for analyzing small molecules like this compound in drug development.[1] It provides the necessary sensitivity to detect trace amounts, the selectivity to resolve it from complex mixtures, and the specificity for unambiguous identification through mass-to-charge ratio and fragmentation patterns.[6]

Sample Preparation for Mass Spectrometry

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

Solvents and Reagents

-

Solvents: HPLC-grade methanol or acetonitrile are excellent choices for dissolving this compound. Water (HPLC-grade) will be used for the aqueous mobile phase.

-

Additives: Formic acid (0.1%) is a common mobile phase additive for reversed-phase chromatography to improve peak shape and ionization efficiency.[7]

Step-by-Step Protocol for Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve it in 1.0 mL of methanol or acetonitrile in a clean glass vial. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a serial dilution from the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water to create a 10 µg/mL intermediate solution. Then, dilute 100 µL of this intermediate solution into 900 µL of 50:50 methanol:water to achieve the final 1 µg/mL working standard.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

The chromatographic separation is critical for resolving the analyte from other components in a sample.[6]

Chromatographic Conditions

A standard starting point for a molecule like this compound would be a reversed-phase C18 column.[7]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately nonpolar compounds. The smaller dimensions are ideal for LC-MS, reducing solvent consumption and improving ionization efficiency.[8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase with low viscosity and good UV transparency. |

| Gradient | 5% to 95% B over 3-5 minutes | A generic gradient to elute compounds across a range of polarities.[7] |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient ionization.[8] |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Vol. | 2-5 µL | A small volume is sufficient for sensitive detection. |

Rationale for Method Choices

The C18 stationary phase interacts with the nonpolar biphenyl structure of the analyte, providing retention. The acidic mobile phase (0.1% formic acid) will keep the phenolic hydroxyl group protonated, leading to better peak shapes. A gradient elution is chosen to ensure that the compound elutes with a reasonable retention time and good peak symmetry.[7]

Ionization Source Selection and Optimization

The choice of ionization source is critical and depends on the analyte's physicochemical properties.

Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

-

Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS.[9] It is well-suited for polar to moderately polar molecules that can be ionized in solution. Given the phenolic hydroxyl group, this compound is an excellent candidate for ESI.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar molecules that are not easily ionized in solution. While it could potentially work, ESI is the more logical first choice.

Analysis in Positive vs. Negative Ion Mode

-

Negative Ion Mode: Phenolic compounds are acidic and readily lose a proton (H+) from the hydroxyl group to form a negatively charged phenoxide ion, [M-H]⁻.[10][11] This is typically the most sensitive and robust ionization mode for phenols.[9]

-

Positive Ion Mode: While less common for simple phenols, protonation to form [M+H]⁺ is possible. However, the deprotonation in negative mode is generally more favorable and leads to better signal intensity.

Mass Spectra and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS instruments (like Q-TOF or Orbitrap) provide a highly accurate mass measurement of the ion, which can be used to confirm its elemental composition.

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₂H₉FO - H]⁻ | 187.0565 |

| [C₁₂H₉FO + H]⁺ | 189.0710 |

Confirming the measured mass to within 5 ppm of the theoretical mass provides high confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (e.g., m/z 187.0565) and fragmenting it by colliding it with an inert gas (Collision-Induced Dissociation or CID).[12] The resulting product ions provide structural information. Aromatic systems are notably stable, often resulting in strong molecular ion peaks.[5] Fragmentation of fluorinated aromatic compounds can involve the loss of F, CF, or CF₂.[13]

Predicted Fragmentation Pathway of this compound

The fragmentation of the [M-H]⁻ ion of this compound is predicted to proceed through several key losses. The stable aromatic rings will likely remain intact, with fragmentation initiated at the weaker bonds.

Caption: Predicted MS/MS fragmentation pathway for [M-H]⁻ of this compound.

Interpreting the Isotopic Pattern

The natural abundance of isotopes (e.g., ¹³C) results in a characteristic isotopic pattern in the mass spectrum. For C₁₂H₉FO, the A+1 peak (from one ¹³C atom) will have a relative intensity of approximately 13.2% of the monoisotopic (A) peak. This pattern serves as an additional point of confirmation.

Quantitative Analysis Considerations

For quantitative studies, a robust and validated method is essential.[14]

Method Validation Parameters

-

Linearity: A calibration curve should be constructed using a series of standards of known concentrations to demonstrate a linear relationship between concentration and instrument response.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Internal Standard Selection

An ideal internal standard (IS) is a compound that is structurally similar to the analyte but has a different mass. A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled this compound) is the gold standard as it co-elutes and has nearly identical ionization efficiency. If unavailable, a structurally similar compound (e.g., 3-(4-chlorophenyl)phenol) can be used.

Conclusion and Future Perspectives

This guide outlines a systematic and scientifically grounded approach to the mass spectrometric analysis of this compound. By starting with ESI in negative ion mode coupled with a standard reversed-phase LC method, researchers can build a robust platform for both qualitative and quantitative analysis. High-resolution MS and MS/MS are powerful tools for confirming identity and elucidating structure. The principles and protocols described herein are broadly applicable to the analysis of other phenolic and fluorinated small molecules, providing a solid foundation for analytical method development in pharmaceutical and chemical research.

References

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Møller, J., & Saxholt, H. (1987). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. PubMed. Available at: [Link]

-

Cooks, R. G., & Jarmusch, A. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry. Available at: [Link]

-

Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link]

-

Fotsing, P. D. T., et al. (2023). HPLC-electrospray ionization (ESI)-MS/MS profiles of phenols detected... ResearchGate. Available at: [Link]

-

Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

-

CK-12 Foundation. (2023). Chemical Properties - Phenols. CK-12 Foundation. Available at: [Link]

-

Simirgiotis, M. J., et al. (2015). Antioxidant Capacities and Analysis of Phenolic Compounds in Three Endemic Nolana Species by HPLC-PDA-ESI-MS. PMC - PubMed Central. Available at: [Link]

-

Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

-

Zengin, G., et al. (2021). Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Identification of Phytochemicals... Taylor & Francis Online. Available at: [Link]

-

Prakash, O. (2023). Mass Fragmentation of Aromatic Compounds and Phenols / Mass spectrometry. YouTube. Available at: [Link]

-

Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]

-

Talhaoui, N., et al. (2012). HPLC-ESI-QTOF-MS as a powerful analytical tool for characterising phenolic compounds in olive-leaf extracts. PubMed. Available at: [Link]

-

Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts. Available at: [Link]

-

McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Restek Corporation. (2021). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

-

Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. Available at: [Link]

-

El-Haddad, A., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts... MDPI. Available at: [Link]

-

ResearchGate. (2019). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]

-

Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Capital Resin Corporation. Available at: [Link]

-

Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

-

Chemistry Student. (2023). Phenol Structure & Properties Explained! YouTube. Available at: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. capitalresin.com [capitalresin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Before you continue to YouTube [consent.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. youtube.com [youtube.com]

- 9. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 10. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant Capacities and Analysis of Phenolic Compounds in Three Endemic Nolana Species by HPLC-PDA-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biolmolchem.com [biolmolchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated biphenyl compounds, a structural motif of significant interest in drug discovery. We will dissect the physicochemical rationales for fluorination, explore diverse therapeutic applications with detailed structure-activity relationship (SAR) analyses, and provide field-proven experimental protocols for synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated biphenyls to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The Fluorine Advantage in the Biphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, offering a versatile and synthetically accessible framework for engaging with a wide array of biological targets. The introduction of fluorine atoms onto this scaffold can profoundly influence its biological properties in several key ways:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic distribution of the aromatic rings, influencing pKa and the potential for hydrogen bonding. Strategic fluorination can also increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended, leading to improved pharmacokinetic profiles.[1][2]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the biphenyl system, which can lock the molecule into a bioactive conformation for optimal target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3]

These unique properties have led to the successful development of numerous fluorinated drugs across various therapeutic areas.[1][2]

Therapeutic Applications and Structure-Activity Relationships

Fluorinated biphenyls have demonstrated significant potential in a multitude of therapeutic areas. This section will explore some prominent examples, highlighting the critical role of the fluorobiphenyl motif in achieving the desired biological activity.

Anti-cancer Agents

The fluorinated biphenyl scaffold is prevalent in the development of targeted anti-cancer therapies, particularly as kinase inhibitors.

Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Fluorinated biphenyls have been successfully employed to design potent and selective kinase inhibitors.

-

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. The biphenyl core can effectively occupy the ATP-binding pocket of the kinase. Fluorine substitution can enhance binding affinity and improve metabolic stability. For instance, in FGFR inhibitors, a fluorinated phenyl ring can form crucial interactions with the hinge region of the kinase domain.

-

Signaling Pathway: FGFR activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[5] Inhibition of FGFR by a fluorinated biphenyl compound blocks these pro-tumorigenic signals.

Caption: Inhibition of the FGFR signaling pathway by a fluorinated biphenyl compound.

-

Table 1: Structure-Activity Relationship of Fluorinated Biphenyls as Anticancer Agents

| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) | Reference |

| FB-1 | H | H | FGFR1 | 150 | Fictional Data |

| FB-2 | 2-F | H | FGFR1 | 25 | Fictional Data |

| FB-3 | H | 4-F | FGFR1 | 98 | Fictional Data |

| FB-4 | 2-F, 6-F | H | FGFR1 | 5 | Fictional Data |

Data in this table is illustrative and for educational purposes.

The data illustrates that fluorine substitution at the ortho position (FB-2) significantly enhances potency compared to the unsubstituted analog (FB-1). Disubstitution at the ortho positions (FB-4) leads to a further increase in inhibitory activity, suggesting that these fluorine atoms are involved in key interactions within the kinase's active site.

Anti-inflammatory Agents

Fluorinated biphenyls have also emerged as potent anti-inflammatory agents.

-

Case Study: Flurbiprofen and its Derivatives: Flurbiprofen, 2-(2-fluoro-4-biphenylyl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. The fluorine atom in flurbiprofen contributes to its potency. Recent studies have explored derivatives of flurbiprofen as dual inhibitors of fatty acid amide hydrolase (FAAH) and COX-2, showing promise for the treatment of inflammatory and neuropathic pain.[6] The conversion of the carboxylic acid to an amide in some derivatives enhances their activity.[7]

Table 2: Anti-inflammatory Activity of Flurbiprofen Derivatives

| Compound | Target(s) | In vivo Efficacy (Pain Model) | Reference |

| Flurbiprofen | COX-1/COX-2 | Effective in inflammatory pain | [6] |

| Flu-AM4 | FAAH/COX-2 | Active in inflammatory and neuropathic pain | [6] |

| Derivative 4b | COX | Higher activity than flurbiprofen | [7] |

| Derivative 4c | COX | Higher activity than flurbiprofen | [7] |

Nuclear Receptor Modulators

Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes. Fluorinated biphenyls have been investigated as modulators of these receptors.

-

Case Study: Retinoid X Receptor (RXR) Modulators: Fluorinated analogs of RXR modulators have been synthesized and evaluated. The position of fluorination was found to be crucial for both binding affinity and the functional response (agonist vs. antagonist).[8][9] This highlights the subtlety of fluorine's effects on molecular recognition by nuclear receptors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated biphenyl compounds.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biphenyls.[10]

Objective: To synthesize a fluorinated biphenyl via a palladium-catalyzed cross-coupling of a fluorinated aryl halide with an arylboronic acid.

Materials:

-

Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask, add the fluorinated aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the palladium catalyst (0.02-0.05 eq) to the flask.

-

Add the solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis of fluorinated biphenyls.

Biological Evaluation

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated biphenyl compound against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.[11][12]

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (fluorinated biphenyl)

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, kinase, and substrate.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.[13]

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1-2 hours.[13]

-

Stop the reaction by adding a stop solution (e.g., EDTA).[13]

-

Add the detection reagent according to the manufacturer's protocol.

-

Read the signal on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Objective: To assess the cytotoxicity of a fluorinated biphenyl compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[14][15]

Materials:

-

Cancer cell line

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

-

Carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (cytotoxic concentration 50%) value.

Objective: To evaluate the metabolic stability of a fluorinated biphenyl compound.

Principle: The compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound is monitored over time to determine its intrinsic clearance.[17][18]

Materials:

-

Pooled human liver microsomes

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the test compound (typically 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.[19]

-

Initiate the metabolic reaction by adding NADPH.[19]

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.[18][19]

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Future Perspectives

The field of fluorinated biphenyls in drug discovery continues to evolve. Future research will likely focus on:

-

Novel Fluorination Strategies: The development of new synthetic methods for late-stage fluorination will enable the rapid generation of diverse libraries of fluorinated biphenyls for screening.

-

Multi-target Ligands: Designing fluorinated biphenyls that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases like cancer and neurodegenerative disorders.

-

Fluorine in Chemical Biology: The use of ¹⁹F NMR and ¹⁸F PET imaging will continue to be valuable tools for studying drug-target engagement and pharmacokinetics in vitro and in vivo.[2]

Conclusion

Fluorinated biphenyl compounds represent a highly valuable class of molecules in the pursuit of novel therapeutics. The strategic incorporation of fluorine offers a powerful approach to fine-tune the biological and pharmacokinetic properties of the biphenyl scaffold. A thorough understanding of the principles outlined in this guide, from rational design and synthesis to rigorous biological evaluation, will empower researchers to unlock the full potential of this remarkable structural motif.

References

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (URL: [Link])

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (URL: [Link])

-

Design and synthesis of fluorinated RXR modulators. (URL: [Link])

-

Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy. (URL: [Link])

-

Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (URL: [Link])

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])

-

Microsomal Stability. (URL: [Link])

-

Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. (URL: [Link])

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (URL: [Link])

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])

-

Design and synthesis of fluorinated RXR modulators. (URL: [Link])

-

In vivo anti-inflammation efficiency of flurbiprofen (FBP) formulations and single-dose pharmacokinetics study in mice. (URL: [Link])

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (URL: [Link])

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (URL: [Link])

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (URL: [Link])

-

Modulation of nuclear receptor activity by the F domain. (URL: [Link])

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (URL: [Link])

-

Kinase assays. (URL: [Link])

-

Illuminating kinase inhibitors biology by cell signaling profiling. (URL: [Link])

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. (URL: [Link])

-

Fluorine-containing drugs approved by the FDA in 2021. (URL: [Link])

-

Targeting Nuclear Receptors with Marine Natural Products. (URL: [Link])

-

Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain. (URL: [Link])

-

Assay Development for Protein Kinase Enzymes. (URL: [Link])

-

MTT Analysis Protocol. (URL: [Link])

-

Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (URL: [Link])

-

Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. (URL: [Link])

-

Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (URL: [Link])

-

Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (URL: [Link])

-

Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives. (URL: [Link])

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (URL: [Link])

-

Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (URL: [Link])

-

Microsomal Clearance/Stability Assay. (URL: [Link])

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. (URL: [Link])

-

Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (URL: [Link])

Sources

- 1. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of fluorinated RXR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - FR [thermofisher.com]

The Strategic Role of Fluorine in Biphenylol Scaffolds: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of fluorine substitution in modulating the biological activity of biphenylol scaffolds. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a nuanced understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will delve into the synthetic rationale, the profound impact of fluorine on physicochemical properties, and the resulting implications for various therapeutic areas, including oncology, infectious diseases, and beyond. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation frameworks.

The Biphenylol Scaffold: A Privileged Starting Point

The biphenylol motif, characterized by two interconnected phenyl rings bearing at least one hydroxyl group, is a cornerstone in medicinal chemistry. Its rigid yet tunable structure provides an excellent platform for creating compounds that can effectively interact with a multitude of biological targets. The hydroxyl group, in particular, is a key player, often acting as a crucial hydrogen bond donor or acceptor in enzyme active sites or receptor binding pockets.

The Fluorine Factor: More Than Just an Inert Substituent

The introduction of fluorine into organic molecules is a well-established strategy in drug design, and for good reason. This small but highly electronegative atom can dramatically alter a molecule's properties in several ways.[1]

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly impact the acidity (pKa) of the phenolic hydroxyl group, influencing its ionization state at physiological pH. This, in turn, affects the molecule's ability to interact with its target and its overall pharmacokinetic profile. Furthermore, fluorine can alter the lipophilicity (logP) of the compound, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Strategic fluorination can enhance membrane permeability and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

-

Conformational Control: The introduction of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl scaffold. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

-

Enhanced Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds, to improve the binding affinity of a ligand to its protein target.

The following diagram illustrates the multifaceted impact of fluorine substitution on a biphenylol scaffold.

Caption: Impact of Fluorination on Biphenylol Properties.

Synthetic Strategies for Accessing Fluorinated Biphenylols

The synthesis of a diverse library of fluorinated biphenylols is crucial for comprehensive SAR studies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the biphenyl core. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide.

A general synthetic workflow is depicted below:

Caption: General Synthesis of Fluorinated Biphenylols.

Experimental Protocol: Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

This protocol provides a general procedure for the synthesis of a fluorinated biphenyl derivative.

Materials:

-

Fluorinated aryl halide (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask, add the fluorinated aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl.

-

If a methoxy-protected phenol was used, proceed with a demethylation step (e.g., using BBr3) to obtain the final fluorinated biphenylol.

Structure-Activity Relationship of Fluorinated Biphenylols in Different Therapeutic Areas

The true power of fluorine substitution becomes evident when examining the SAR of fluorinated biphenylols across various biological targets.

Antibacterial Activity

Several studies have highlighted the potential of fluorinated biphenyl derivatives as antibacterial agents.[3] A key finding is that the presence of strong electron-withdrawing groups on one of the phenyl rings can enhance antibacterial activity.[4][5]

Key SAR Insights for Antibacterial Activity:

-

Electron-Withdrawing Groups: Substitution with groups like trifluoromethyl (CF3) often leads to increased potency.[4][5]

-

Hydroxyl Group Positioning: The position and number of hydroxyl groups on the second phenyl ring are critical for activity.

-

Fluorine Position: The location of the fluorine atom(s) on the biphenyl core can significantly impact the minimum inhibitory concentration (MIC).

| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 1 | H | H | H | >128 | >128 | [5] |

| 2 | 4'-F | H | H | 64 | 128 | [4] |

| 3 | 4'-CF3 | 3,4,5-trihydroxy | H | 3.13 | 12.5 | [4][5] |

| 4 | 3',5'-di-CF3 | 4-hydroxy | H | 16 | 32 | Fictional Example |

Table 1: Representative SAR data for antibacterial fluorinated biphenylols. (Note: Some data points are illustrative examples based on general trends.)

Anticancer and Kinase Inhibitory Activity

Fluorinated compounds have shown significant promise as anticancer agents and protein kinase inhibitors.[1][6] The introduction of fluorine can enhance binding to the ATP-binding pocket of kinases and improve cellular potency.

Key SAR Insights for Anticancer/Kinase Inhibitory Activity:

-

Fluorine as a Bioisostere: A fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved target engagement.

-

Modulation of Kinase Selectivity: The pattern of fluorination can influence the selectivity of the inhibitor for different kinases.

-

Enhanced Cell Permeability: Lipophilic fluoro-substituents can improve the compound's ability to cross cell membranes and reach its intracellular target.

| Compound | Fluorine Substitution | Target Kinase | IC50 (nM) | Reference |

| 5 | None | VEGFR-2 | 520 | [7] |

| 6 | 2,4-difluoro | VEGFR-2 | 15 | [7] |

| 7 | 4'-fluoro | EGFR | 88 | [1] |

| 8 | 3',4'-difluoro | EGFR | 25 | Fictional Example |

Table 2: Representative SAR data for fluorinated biphenylol kinase inhibitors. (Note: Some data points are illustrative examples based on general trends.)

Herbicidal Activity

Highly fluorinated 2,2'-biphenols have demonstrated significant herbicidal activity.[8][9] SAR studies in this area have revealed the critical importance of the hydroxyl functionalities.

Key SAR Insights for Herbicidal Activity:

-

Indispensable Hydroxyl Groups: Blocking the hydroxyl groups leads to a dramatic loss of herbicidal activity, indicating their direct involvement in the mechanism of action.[8][9]

-

Halogen Substitution Pattern: The type and position of halogen substituents on the biphenyl rings have a significant influence on the herbicidal properties.[8][9]

Experimental Protocols for Biological Evaluation

To establish a robust SAR, reliable and reproducible biological assays are essential. The following are standard protocols for evaluating the biological activity of novel fluorinated biphenylols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Procedure:

-

Prepare a reaction buffer specific to the enzyme of interest.

-

In a 96-well plate, add the enzyme and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion and Future Directions

The strategic incorporation of fluorine into the biphenylol scaffold is a powerful tool for modulating biological activity and optimizing drug-like properties. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel therapeutic agents. This guide has provided a framework for exploring the SAR of fluorinated biphenylols, from their synthesis to their biological evaluation.

Future research in this area should focus on:

-

Exploring a wider range of fluorination patterns: Systematic studies on the effects of mono-, di-, and poly-fluorination at various positions are needed.

-

Investigating novel biological targets: The versatility of the fluorinated biphenylol scaffold suggests its potential for activity against a broad spectrum of targets.

-

Utilizing computational modeling: In silico methods can aid in predicting the effects of fluorination and prioritizing the synthesis of the most promising analogues.

By combining rational design, efficient synthesis, and robust biological evaluation, the full potential of fluorinated biphenylols as a source of new and effective therapeutic agents can be realized.

References

-

Francke, R., Reingruber, R., Schollmeyer, D., & Waldvogel, S. R. (2013). Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity. Journal of Agricultural and Food Chemistry, 61(20), 4709–4714. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18155–18168. [Link]

-

Gill, H., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(5), 1093. [Link]

-

Shi, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

-

Barreca, M. L., et al. (2005). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 12(1), 61-80. [Link]

-

Shi, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

-

Francke, R., Reingruber, R., Schollmeyer, D., & Waldvogel, S. R. (2013). Highly Fluorinated 2,2′-Biphenols and Related Compounds: Relationship between Substitution Pattern and Herbicidal Activity. Journal of Agricultural and Food Chemistry, 61(20), 4709-4714. [Link]

-

Lee, H., et al. (2021). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 26(16), 4941. [Link]

-

Budvytiene, I., et al. (2024). Structure–Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(49), e202402330. [Link]

-

Smaill, J. B., et al. (2006). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][8]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 49(14), 4313-4316. [Link]

-

Budvytiene, I., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

-

Sadowski, R., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(21), 6695. [Link]

-

Shi, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

-

Al-Salahat, K., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

-

Duchnowicz, P., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 14(7), 1680. [Link]

-

Buten, C., et al. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journal of Organic Chemistry, 8, 1684-1692. [Link]

-

El-Damasy, A. K., & El-Sayed, M. A. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 28(32), 6544-6573. [Link]

-

Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1002. [Link]

-

Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029. [Link]

-

El-Damasy, A. K., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. [Link]

-

Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2321. [Link]

-

Al-Ostoot, F. H., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334–29346. [Link]

-

Kothapalli, Y., & Singh, U. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Future Medicinal Chemistry, 14(20), 1475-1498. [Link]

-

Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Chemical structures of the fluorinated antiviral nucleos(t)ides. ResearchGate. [Link]

-

Manfroni, G., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 245. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Fluoro-3-hydroxybiphenyl via Suzuki-Miyaura Coupling

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 3'-fluoro-3-hydroxybiphenyl, a valuable building block in medicinal chemistry and materials science, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-hydroxyphenylboronic acid and 1-bromo-3-fluorobenzene. This document provides an in-depth exploration of the reaction mechanism, a detailed, field-proven experimental protocol, and guidance on product characterization and troubleshooting. The provided methodologies are designed to be self-validating, ensuring reliable and reproducible results for researchers in drug development and organic synthesis.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl moiety is a privileged scaffold in numerous biologically active compounds and functional materials. The introduction of fluorine atoms into these structures can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes fluorinated biphenyls, such as 3'-fluoro-3-hydroxybiphenyl, highly sought-after intermediates in the development of novel pharmaceuticals and advanced materials.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acids, and generally high yields make it an indispensable tool in modern organic synthesis.[5][6] This application note provides a detailed protocol for the synthesis of 3'-fluoro-3-hydroxybiphenyl, leveraging the power and reliability of the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis of 3'-fluoro-3-hydroxybiphenyl proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-bromo-3-fluorobenzene. This step forms a square planar Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

-

Transmetalation: The boronic acid, 3-hydroxyphenylboronic acid, is activated by a base (e.g., a carbonate or phosphate) to form a more nucleophilic boronate species.[5][7] This boronate then transfers its aryl group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic ligands on the palladium complex, the 3-fluorophenyl and 3-hydroxyphenyl groups, couple to form the desired 3'-fluoro-3-hydroxybiphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(3-Fluorophenyl)phenol

Introduction: The Significance of 3-(3-Fluorophenyl)phenol in Modern Chemistry

This compound is a biaryl compound of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated biaryls valuable scaffolds in drug discovery. This application note provides a comprehensive guide to the synthesis of this compound utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a detailed experimental protocol, and a discussion of the underlying reaction mechanism to empower the efficient and successful synthesis of this important molecule.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] For the synthesis of this compound, two primary retrosynthetic disconnections are viable:

-

Route A: Coupling of a 3-halophenol with (3-fluorophenyl)boronic acid.

-

Route B: Coupling of a 3-halo-fluorobenzene with (3-hydroxyphenyl)boronic acid.

Both routes are feasible; however, the availability and stability of the starting materials often dictate the preferred pathway. This guide will focus on Route A, specifically the coupling of 3-bromophenol with (3-fluorophenyl)boronic acid, as both precursors are commercially available and this pathway avoids potential complications with the stability of unprotected phenol on the boronic acid partner under certain reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromophenol, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[3]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base. The base coordinates to the boron atom, increasing the nucleophilicity of the aryl group and facilitating its transfer to the palladium.[5][6]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Equipment

-

Reagents:

-

3-Bromophenol

-

(3-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand (see Table 1)

-

Potassium carbonate (K₂CO₃) or an alternative base (see Table 2)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for work-up and purification

-

Reaction Setup and Procedure

-

Reaction Assembly: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Key Experimental Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

Palladium Catalyst and Ligand Selection

While simple palladium sources like Pd(OAc)₂ with triphenylphosphine can be effective, the use of more sophisticated ligands can significantly improve yields, reaction times, and catalyst turnover numbers, especially with challenging substrates.[5] Bulky and electron-rich phosphine ligands are known to promote the oxidative addition step.[7][8]

| Catalyst/Ligand System | Typical Loading (mol%) | Key Advantages |

| Pd(OAc)₂ / PPh₃ | 1-5 | Cost-effective, readily available |

| Pd(PPh₃)₄ | 1-5 | Pre-formed Pd(0) catalyst |

| PdCl₂(dppf) | 1-3 | Effective for a broad range of substrates |